molecular formula C11H10N2O3 B1425103 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1283109-54-5

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1425103
M. Wt: 218.21 g/mol
InChI Key: LYFPXYFMATWGIF-UHFFFAOYSA-N
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Description

The compound “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. The 2,3-dihydro-1,4-benzodioxin moiety suggests the presence of a benzene ring with two oxygen atoms forming a dioxin-like structure .


Chemical Reactions Analysis

Specific chemical reactions involving “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” are not available in the literature .

Scientific Research Applications

Corrosion Inhibition

One study delved into the corrosion inhibition properties of oxadiazole derivatives for mild steel in sulfuric acid, showcasing the potential of these compounds in protecting metals from corrosion. The research highlighted that oxadiazole derivatives could form protective layers on metal surfaces, indicating a promising application in industries where metal corrosion is a significant concern (Ammal, Prajila, & Joseph, 2018).

Antibacterial and Antimicrobial Activities

Several studies have synthesized oxadiazole derivatives and evaluated their antibacterial and antimicrobial activities, indicating their potential in developing new antimicrobial agents. For instance, compounds with the oxadiazole moiety have shown significant activity against various bacteria and molds, suggesting their use in treating bacterial infections and as preservatives in products susceptible to microbial contamination. This includes research on oxadiazolylbenzodioxane derivatives and their successful testing against bacterial strains, illustrating the broad-spectrum antimicrobial potential of these compounds (Avagyan et al., 2020).

Synthesis of Novel Compounds

The synthesis of novel compounds incorporating the oxadiazole ring has been a focus area, with studies exploring the creation of diverse derivatives with enhanced biological activities. This includes the design and synthesis of compounds for specific applications such as nematicidal activities and as potent antioxidants, showcasing the adaptability of oxadiazole derivatives in contributing to various scientific advancements (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-11(16-13-7)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPXYFMATWGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole

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